molecular formula C6H11ClFNO2 B2461894 Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride CAS No. 2470279-57-1

Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B2461894
CAS No.: 2470279-57-1
M. Wt: 183.61
InChI Key: PVDPBWIVKAQESZ-TYSVMGFPSA-N
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Description

Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity . The reaction conditions often involve the use of fluorinating agents and protective groups to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including nucleophilic substitution, elimination, and oxidation-reduction reactions . These reactions are influenced by the presence of the fluorine atom and the stereochemistry of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing agents. For example, nucleophilic substitution reactions may involve the use of sodium ethoxide or potassium tert-butoxide . Oxidation reactions can be carried out using agents like potassium permanganate or chromium trioxide .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions may yield various substituted pyrrolidine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other fluorinated pyrrolidine derivatives and chiral amino acid esters . These compounds share structural similarities but may differ in their stereochemistry, functional groups, and reactivity.

Uniqueness: Methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (2S,3R)-3-fluoropyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDPBWIVKAQESZ-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CCN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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